Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester
Description
Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester (CAS: 869198-95-8) is a bicyclic heterocyclic compound featuring a fused pyridine-pyrimidine core with a 1,1-dimethylethyl (tert-butyl) ester group. This molecule is part of the pyridopyrimidine family, known for their structural resemblance to nucleic acid bases and applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents . The tert-butyl ester serves as a prodrug moiety, enhancing solubility and bioavailability compared to its carboxylic acid form .
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
tert-butyl 2-imino-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(17)15-10(13)14-8/h7H,4-6H2,1-3H3,(H2,13,15,17) |
InChI Key |
LQBIZNAQMGAKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=N)NC(=O)C2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine and Pyrimidine Derivatives
A common strategy involves reacting aminopyrimidines with pyridine precursors under controlled conditions. For example:
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives are synthesized via cyclization of diaminopyrimidines with pyridine-based diketones.
- Mechanistic Pathway : Nucleophilic attack by a pyrimidine nitrogen on a pyridine electrophilic center initiates cyclization, forming the bicyclic system. Subsequent dehydration or oxidation introduces the 4-oxo group.
Multicomponent Reactions
Efficient one-pot syntheses utilize three-component reactions (e.g., aminouracil, malononitrile, and aldehydes) under microwave irradiation or catalytic conditions. While primarily reported for pyrido[2,3-d]pyrimidines, analogous methods could be adapted for the [4,3-d] isomer by modifying reactants and catalysts.
Introduction of Functional Groups
Functionalization at the 2-amino, 4-oxo, and 6-carboxylic acid positions requires precise control.
Bromopyruvate Condensation
A scalable method for introducing carboxylic acid groups involves ethyl bromopyruvate condensation :
- Core Preparation : Synthesize a diketone intermediate (e.g., cycloheptane-1,3-dione).
- Condensation : React the diketone with ethyl bromopyruvate in basic conditions (e.g., NaOH/MeOH), forming a β-keto ester.
- Cyclization : Acid-mediated cyclization closes the seven-membered ring, yielding the carboxylic acid ester.
- Hydrolysis : Ester hydrolysis (e.g., HCl/H₂O) generates the carboxylic acid.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Ethyl bromopyruvate, NaOH, MeOH | Moderate | |
| Cyclization | HCl, reflux | High |
Esterification with tert-Butyl Groups
The carboxylic acid is esterified using isobutylene under acidic conditions :
- Reaction Setup : Mix the carboxylic acid with isobutylene (30–50 equivalents) in an ether solvent (e.g., dimethoxyethane).
- Catalysis : Add mineral acid (e.g., H₂SO₄) to protonate the carboxylic acid, enhancing electrophilicity.
- Ester Formation : Heating promotes nucleophilic attack by the tert-butyl cation, yielding the tert-butyl ester.
| Parameter | Optimal Range | Reference |
|---|---|---|
| Molar Ratio (Carboxylic Acid:Isobutylene) | 1:35–1:45 | |
| Solvent | Ether-based |
Alternative Synthetic Routes
Friedel-Crafts Acylation
For furan-based intermediates, Friedel-Crafts acylation introduces acyl groups, followed by cyclization:
- Acylation : React 3-carboethoxyfuran with acyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
- Reduction/Lactonization : Reduce the acyl group to a hydroxyl group, followed by lactonization to form a cyclic ester.
- Cyclization : A second Friedel-Crafts reaction closes the seven-membered ring.
One-Pot Three-Component Reactions
Adapting methods from pyrido[2,3-d]pyrimidine synthesis:
- Reactants : 4(6)-Aminouracil, malononitrile, and aromatic aldehydes.
- Conditions : Microwave irradiation (150°C, 15 min) or catalytic diammonium hydrogen phosphate (DAHP) in water.
- Mechanism : Domino Knoevenagel-Michael-cyclization reactions form the bicyclic system with functional groups.
| Method | Advantages | Limitations |
|---|---|---|
| Microwave | High yield, fast reaction | Limited scalability |
| DAHP Catalysis | Environmentally friendly | Lower yields |
Challenges and Optimization
Competing Side Reactions
During bromopyruvate condensation , retro-aldol fragmentation competes with cyclization, particularly during scale-up. Mitigation strategies include:
Regioselectivity Control
In multicomponent reactions, directing groups (e.g., electron-withdrawing substituents) ensure correct regiochemistry. For example, nitro groups enhance electrophilicity at specific positions.
Data Tables and Comparative Analysis
Synthesis Methods Overview
| Method | Key Steps | Reagents | Yield | Advantages |
|---|---|---|---|---|
| Bromopyruvate Condensation | Diketone + ethyl bromopyruvate → cyclization → hydrolysis → esterification | Ethyl bromopyruvate, HCl, isobutylene | Moderate | Scalable, established pathway |
| Friedel-Crafts Acylation | Furan acylation → reduction → cyclization | Acyl chloride, AlCl₃ | Low–Moderate | Versatile for diverse substrates |
| One-Pot Three-Component | Aminouracil + malononitrile + aldehyde → cyclization | DAHP, H₂O | High | Green chemistry, rapid |
Esterification Efficiency
| Esterification Method | Conditions | Yield | Purity |
|---|---|---|---|
| Isobutylene + H₂SO₄ | Reflux, DME solvent | 70–85% | >95% |
| DCC Coupling | DCC, DMAP, CH₂Cl₂ | 60–75% | >90% |
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Pyrido[4,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit key enzymes involved in cancer cell proliferation:
- Kinase Inhibition : Certain derivatives have shown promising results as inhibitors of kinases involved in cancer signaling pathways. For instance, pyrido[2,3-d]pyrimidines have been linked to inhibition of tyrosine kinases which play a crucial role in tumor growth and metastasis .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrido[4,3-d]pyrimidine derivatives. The modulation of inflammatory pathways through CXCR2 antagonism has been proposed as a therapeutic strategy for treating autoimmune diseases and inflammatory disorders .
Antimicrobial Activities
The antibacterial and antifungal properties of these compounds have also been documented. Pyrido[4,3-d]pyrimidines exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrido[4,3-d]pyrimidine derivatives. Modifications to the core structure can significantly influence their pharmacological profiles:
- Substitution Patterns : Variations at specific positions on the pyrido[4,3-d]pyrimidine scaffold can enhance potency against target enzymes or receptors.
- Functional Group Variations : The introduction of different functional groups can lead to improved solubility and bioavailability.
Case Study 1: CXCR2 Antagonism
A systematic study explored the SAR of pyrido[3,4-d]pyrimidines as CXCR2 antagonists. The research identified specific substitutions that maintained or enhanced antagonistic potency compared to existing drugs . This study underscores the importance of structural modifications in developing effective therapeutics.
Case Study 2: Kinase Inhibition
Another study focused on the synthesis of pyrido[4,3-d]pyrimidine derivatives with enhanced kinase inhibition properties. The results demonstrated that certain analogues exhibited IC50 values in the low micromolar range against specific kinases implicated in cancer . This highlights the compound's potential in targeted cancer therapies.
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Inhibition of key kinases involved in cancer signaling pathways |
| Anti-inflammatory | Modulation of inflammatory pathways through CXCR2 antagonism |
| Antimicrobial | Activity against various bacterial strains and fungi |
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. For example, some derivatives have been found to inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variability: The target compound’s [4,3-d] pyridopyrimidine isomer differs from [2,3-d] (e.g., palbociclib) and [1,2-a] isomers in ring fusion positions, altering electronic properties and binding interactions . Thieno[2,3-d]pyrimidines () replace a nitrogen atom with sulfur, enhancing lipophilicity but reducing hydrogen-bonding capacity .
tert-Butyl esters (vs. ethyl or methyl esters) improve metabolic stability, delaying hydrolysis to the active acid form .
Pharmacokinetic Considerations
- Ester vs. Acid Forms : The tert-butyl ester in the target compound is expected to undergo hepatic hydrolysis to the active carboxylic acid, prolonging systemic exposure compared to ethyl esters (e.g., ’s ethyl ester derivative) .
- Metabolic Stability: Thieno[2,3-d]pyrimidines () may exhibit higher CYP450-mediated metabolism due to sulfur’s electron-rich nature .
Biological Activity
Pyrido[4,3-d]pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester exhibits a range of pharmacological properties that make it a candidate for further research and development.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H21N3O3
- Molecular Weight : 327.38 g/mol
- CAS Number : 1023953-57-2
This structure features a pyrido-pyrimidine framework, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that pyrido[4,3-d]pyrimidine derivatives possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The mechanism often involves the inhibition of enzymes critical for tumor growth and survival.
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity. In vitro studies have revealed its effectiveness against several bacterial strains, including Pseudomonas aeruginosa. The mechanism of action appears to involve the inhibition of bacterial enzymes such as TrmD, which is essential for bacterial protein synthesis .
Kinase Inhibition
Pyrido[4,3-d]pyrimidines are recognized for their ability to inhibit kinases. This activity is particularly relevant in the context of cancer therapy where kinase inhibitors play a crucial role in managing tumor growth. The inhibition profile varies depending on the specific substituents on the pyrido-pyrimidine scaffold .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated the efficacy of various pyrido[4,3-d]pyrimidine derivatives against different cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity.
- Key Finding : Compound modifications led to IC50 values as low as 0.5 μM against certain cancer types .
- Antimicrobial Activity Evaluation :
- Kinase Inhibition Profile :
Table 1: Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | IC50 values as low as 0.5 μM |
| Antimicrobial | Activity against bacterial strains | MICs from 2 to 16 μg/mL |
| Kinase Inhibition | Targeting specific kinases | Potent inhibitors identified across multiple pathways |
Table 2: Structure-Activity Relationship (SAR)
| Compound ID | Substituent | Activity Type | IC50/MIC Values |
|---|---|---|---|
| Compound A | Methyl at N8 | Anticancer | IC50 = 0.5 μM |
| Compound B | Ethyl at N8 | Antimicrobial | MIC = 8 μg/mL |
| Compound C | Hydroxyl at C6 | Kinase Inhibition | IC50 = 1 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
